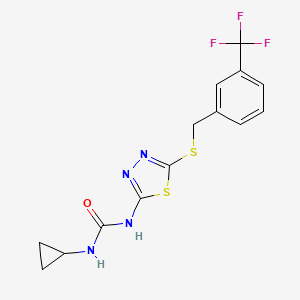

1-Cyclopropyl-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclopropyl-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a thiadiazole ring, and a trifluoromethylbenzyl moiety

Méthodes De Préparation

The synthesis of 1-Cyclopropyl-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the cyclopropanation of styrenes and stilbenes using lithiomethyl trimethylammonium triflate as a methylene donor . The reaction conditions often involve the use of n-butyllithium in hexane and tetramethylammonium salts, followed by further functionalization to introduce the thiadiazole and trifluoromethylbenzyl groups.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

1-Cyclopropyl-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring or the trifluoromethylbenzyl moiety, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yields.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula for 1-Cyclopropyl-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea is C21H18F3N3O2S, with a molecular weight of 433.4 g/mol. The compound features a thiadiazole ring, which is known for its biological activity, particularly in anticancer applications.

Anticancer Activity

Research has shown that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antiproliferative effects against various cancer cell lines. The incorporation of hydrophobic substituents like the trifluoromethyl group enhances their efficacy:

- VEGFR-2 Inhibition : Studies indicate that derivatives of thiadiazoles can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. Compounds similar to this compound have shown IC50 values ranging from 2.74 to 15.36 µM against various cancer cell lines, indicating potent anticancer properties .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that include the formation of the thiadiazole ring and subsequent modifications to enhance biological activity. The structure-activity relationship studies indicate that modifications to the aromatic rings significantly affect the compound's potency against cancer cells .

Case Studies and Research Findings

Table: Summary of Research Findings on Thiadiazole Derivatives

Mécanisme D'action

The mechanism of action of 1-Cyclopropyl-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparaison Avec Des Composés Similaires

When compared to similar compounds, 1-Cyclopropyl-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:

1-Cyclopropyl-3-(3-trifluoromethylphenyl)urea: This compound shares the cyclopropyl and trifluoromethylphenyl groups but lacks the thiadiazole ring, resulting in different chemical and biological properties.

1-Cyclopropyl-3-(4-trifluoromethylbenzyl)thiourea: This compound has a similar structure but with a thiourea moiety instead of a urea moiety, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential for various scientific research applications.

Activité Biologique

1-Cyclopropyl-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

This compound has been investigated for various biological activities including:

- Anticancer Activity : Studies indicate that derivatives of thiourea and urea compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against human cancer cell lines such as U937 and THP-1 .

- Antimicrobial Activity : The compound's thioether component may enhance its antibacterial properties. Compounds with thiadiazole moieties have demonstrated good antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) significantly lower than reference drugs like ampicillin .

The mechanisms by which this compound exerts its effects are likely multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation. For example, certain thiourea derivatives inhibited glycogen synthase kinase 3 (GSK-3), a critical regulator in cancer pathways .

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, evidenced by increased expression of pro-apoptotic markers in treated cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the substituents on the thiadiazole and urea moieties significantly influence biological activity:

Case Studies

Several studies have highlighted the biological potential of structurally related compounds:

- Thioether Derivatives : A study on thioether derivatives showed promising results against U937 cells with IC50 values ranging from 10 to 20 μM . The inclusion of trifluoromethyl groups was noted to enhance activity.

- Thiadiazole Compounds : Research on thiadiazole derivatives demonstrated significant inhibition of GSK-3β at concentrations as low as 1 μM, indicating a strong correlation between structural features and biological efficacy .

Propriétés

IUPAC Name |

1-cyclopropyl-3-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N4OS2/c15-14(16,17)9-3-1-2-8(6-9)7-23-13-21-20-12(24-13)19-11(22)18-10-4-5-10/h1-3,6,10H,4-5,7H2,(H2,18,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVYKIJBSFEOIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.